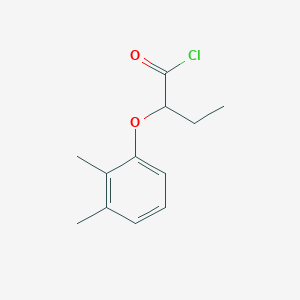

2-(2,3-Dimethylphenoxy)butanoyl chloride

Description

2-(2,3-Dimethylphenoxy)butanoyl chloride is an acid halide characterized by a phenoxy group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring. This structural configuration introduces significant steric hindrance and electron-donating effects, enhancing the electrophilicity of the acyl chloride moiety. These properties facilitate rapid acylation reactions with nucleophiles, making it valuable in synthetic organic chemistry for producing esters, amides, and other derivatives .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBKYPLGCSVSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675489 | |

| Record name | 2-(2,3-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833460-84-7 | |

| Record name | 2-(2,3-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 2,3-dimethylphenol with butanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial production. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2,3-dimethylphenoxy)butanoic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Substitution Products: Depending on the nucleophile, the major products can include amides, esters, or thioesters.

Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dimethylphenoxy)butanoic acid.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis:

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives such as amides and esters.

-

Reactivity:

- As an acyl chloride, it readily reacts with nucleophiles including amines and alcohols, making it useful for modifying biomolecules in proteomics research.

Biology

-

Biomolecule Modification:

- The compound is employed in the modification of proteins and other biomolecules, which is crucial for studying enzyme-substrate interactions and protein functions.

- Potential Therapeutic Applications:

Industry

- Specialty Chemicals Production:

- In industrial settings, 2-(2,3-Dimethylphenoxy)butanoyl chloride is utilized in producing specialty chemicals and materials. Its ability to form covalent bonds with various substrates enhances its utility in chemical manufacturing processes.

Case Studies and Research Findings

- Antioxidant Properties Study:

- Neuroprotective Effects:

- Synthesis of Bioactive Molecules:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between 2-(2,3-dimethylphenoxy)butanoyl chloride and analogous compounds:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenoxy group in the target compound donates electron density via methyl groups, stabilizing the intermediate during acylation. In contrast, the 3-chloro substituent in 2-(3-chlorophenoxy)butanoyl chloride withdraws electron density, increasing the electrophilicity of the carbonyl carbon but reducing resonance stabilization .

Reactivity in Acylation: The target compound reacts more selectively than its 3-chloro analog due to balanced steric and electronic effects. The 3-chloro derivative, while more reactive, may exhibit less control in reactions requiring precision . The indenyl-substituted analog (C₁₃H₁₅ClO₂) shows reduced aromatic stabilization, leading to lower electrophilicity compared to phenoxy-based acyl chlorides .

Biological Activity

2-(2,3-Dimethylphenoxy)butanoyl chloride (CAS No. 833460-84-7) is a chemical compound classified as an acyl chloride, notable for its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.70 g/mol. The compound features a distinctive dimethylphenoxy group that enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₂ |

| Molecular Weight | 226.70 g/mol |

| CAS Number | 833460-84-7 |

| Functional Group | Acyl chloride |

The primary mechanism of action for acyl chlorides like this compound involves their reactivity with nucleophiles. The carbonyl chloride group readily reacts with amines and alcohols, leading to the formation of covalent bonds with biological targets such as enzymes and receptors. This reactivity is crucial for developing derivatives that may exhibit desired therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Study on Antioxidant Properties : A related compound demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models . This suggests that this compound might exhibit similar properties.

- Neuroprotective Effects : Research on dopamine receptor agonists has shown that compounds similar in structure can protect against neurodegeneration in animal models . This highlights a potential avenue for exploring neuroprotective applications for derivatives of this compound.

- Synthesis of Bioactive Molecules : The synthesis pathways for this compound indicate its versatility as a building block for creating bioactive molecules that could target various biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.